1-Bromo-1-fluoroethylene

Description

BenchChem offers high-quality 1-Bromo-1-fluoroethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1-fluoroethylene including the price, delivery time, and more detailed information at info@benchchem.com.

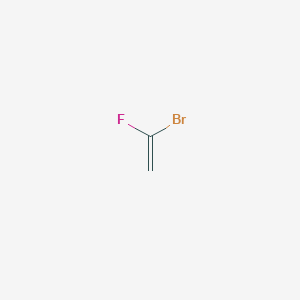

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKSRHHQKNUTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382007 | |

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-25-7 | |

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-1-fluoroethylene: Structure, Properties, and Synthetic Utility

Executive Summary

1-Bromo-1-fluoroethylene (CAS No. 420-25-7) is a halogenated alkene of significant interest to the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its unique electronic structure, stemming from the geminal arrangement of bromine and fluorine atoms on a vinyl carbon, imparts a distinct reactivity profile that makes it a valuable and versatile building block. This guide provides an in-depth analysis of its core chemical properties, molecular structure, and spectroscopic signature. We will delve into validated protocols for its synthesis and explore its application in cornerstone organic transformations, such as palladium-catalyzed cross-coupling reactions, from a mechanistic and practical standpoint. The information herein is curated for researchers and drug development professionals seeking to leverage this reagent's capabilities in complex molecular construction.

Molecular Structure & Physicochemical Properties

Molecular Geometry and Bonding

The structure of 1-bromo-1-fluoroethylene is fundamentally defined by its sp²-hybridized carbon atoms, resulting in a planar molecular geometry.[2][3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron domains around each carbon atom adopt a trigonal planar arrangement to minimize electrostatic repulsion, with predicted bond angles of approximately 120°.[2]

The key to its reactivity lies in the electronic disparity of the C1 carbon's substituents. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). Bromine is also electronegative and inductively withdrawing, though less so than fluorine. This creates a significant polarization of the C=C double bond and the C-Halogen bonds.

The molecule possesses a net dipole moment. The individual bond dipoles (C-F, C-Br, and C-H) can be treated as vectors. The strong C-F and C-Br bond dipoles do not cancel, resulting in a permanent molecular dipole, rendering the molecule polar.[4] This polarity influences its solubility and its interaction with catalysts and other reagents.

Caption: Molecular structure of 1-Bromo-1-fluoroethylene.

Tabulated Physicochemical Properties

For any experimental design, a thorough understanding of a reagent's physical properties is a prerequisite for safe and effective handling. The low boiling point of 1-bromo-1-fluoroethylene necessitates handling in well-ventilated areas or under cooled conditions to minimize evaporation.

| Property | Value | Source(s) |

| CAS Number | 420-25-7 | [5] |

| Molecular Formula | C₂H₂BrF | [5] |

| Molecular Weight | 124.94 g/mol | [5] |

| Boiling Point | 12.9 °C at 760 mmHg | [1] |

| Density | 1.664 g/cm³ | [1] |

| Refractive Index | 1.414 | [N/A] |

| Vapor Pressure | 1160 mmHg at 25°C | [N/A] |

| SMILES | C=C(F)Br | [5] |

| InChIKey | LNKSRHHQKNUTLI-UHFFFAOYSA-N | [5] |

Spectroscopic Signature Analysis

Characterization of 1-bromo-1-fluoroethylene is definitively achieved through a combination of NMR, IR, and Mass Spectrometry. The following analysis is based on established principles of spectroscopy and serves as a self-validating guide for confirming the structure and purity of the compound.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the precise structure. The presence of ¹⁹F (I=1/2, 100% natural abundance) provides an additional, highly sensitive NMR handle.[6][7]

-

¹H NMR: The spectrum is expected to feature two signals for the geminal, diastereotopic protons on C2. These protons are chemically non-equivalent. Each proton signal will be split by the other geminal proton (²JHH) and by the fluorine atom across three bonds (³JHF). This will result in two complex multiplets, likely appearing as a doublet of doublets for each proton.

-

¹³C NMR: A proton-decoupled spectrum will show two signals. The C1 carbon, bonded to both Br and F, will appear as a doublet due to one-bond coupling to fluorine (¹JCF). The C2 carbon (=CH₂) will also be a doublet due to two-bond coupling to fluorine (²JCF). The C-F coupling constants are typically large and highly diagnostic.[8]

-

¹⁹F NMR: The proton-coupled ¹⁹F spectrum is predicted to show a triplet, as the fluorine nucleus is coupled to the two geminal protons on C2 (³JHF). The chemical shift will be in a region characteristic of vinylic fluorides.[9]

Table of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) | Rationale |

| ¹H NMR | =CH₂ | ~5.5 - 6.5 | dd | Vinylic protons, split by geminal H and geminal F. |

| ¹³C NMR | C =CH₂ | ~130 - 145 | d, ¹JCF ≈ 250-300 | Carbon attached to electronegative F shows a large one-bond coupling. |

| C=C H₂ | ~90 - 105 | d, ²JCF ≈ 15-30 | Vinylic carbon with two-bond coupling to F. | |

| ¹⁹F NMR | CF | ~ -80 to -120 (vs CFCl₃) | t | Fluorine coupled to two geminal protons. |

| IR | C=C Stretch | ~1650 cm⁻¹ | Medium | Characteristic of a C=C double bond. |

| Vinylic C-H Stretch | ~3100 cm⁻¹ | Medium | C-H stretch for an sp² carbon. | |

| C-F Stretch | ~1100-1200 cm⁻¹ | Strong | Strong absorption typical for a C-F bond.[10] | |

| C-Br Stretch | ~550-650 cm⁻¹ | Medium-Strong | Characteristic C-Br stretching frequency.[11] | |

| MS (EI) | M⁺ | m/z 124, 126 | Isotopic Pattern | Molecular ion peak showing characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br).[12] |

| [M-Br]⁺ | m/z 45 | Fragment | Loss of a bromine radical, a favorable fragmentation pathway.[13] |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The most diagnostic absorption will be the strong C-F stretch. The C=C stretch and vinylic C-H stretches confirm the alkene backbone, while the C-Br stretch appears in the fingerprint region.[10][11]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will show a distinct molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the M⁺ and M+2 peaks will appear in an approximate 1:1 ratio at m/z 124 and 126, respectively.[5][12][14] This signature is a definitive confirmation of a monobrominated compound. Key fragmentation pathways include the loss of a bromine radical to form the [C₂H₂F]⁺ cation (m/z 45), which is a common and stabilizing fragmentation for alkyl and vinyl halides.[13]

Synthesis Protocol: Dehydrobromination Route

A reliable method for the preparation of 1-bromo-1-fluoroethylene involves the dehydrobromination of a suitable precursor, such as 1,1-dibromo-1-fluoroethane. This elimination reaction is a cornerstone of alkene synthesis.

Principle and Rationale

The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong, sterically hindered base is typically chosen to promote elimination over nucleophilic substitution. The base abstracts a proton from the C2 carbon, while concurrently, the bromide on C1 departs as the leaving group, forming the C=C double bond. The choice of a non-nucleophilic base is critical to prevent substitution reactions that would yield undesired byproducts.

Detailed Step-by-Step Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on available laboratory equipment and scale. A thorough risk assessment is mandatory prior to execution.

-

Reactor Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a cold trap (-78 °C, dry ice/acetone) and a nitrogen/argon inlet. The entire apparatus must be flame-dried under vacuum and maintained under an inert atmosphere.

-

Reagent Charging: The reaction flask is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

-

Substrate Addition: 1,1-Dibromo-1-fluoroethane (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise via the dropping funnel over 30-60 minutes. Causality: The slow addition rate is crucial to control the exotherm of the reaction and prevent side reactions.

-

Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching small aliquots with water and extracting with a low-boiling solvent (e.g., pentane).

-

Workup and Isolation: Upon completion, the reaction is carefully quenched by pouring it over ice-cold water. The aqueous layer is extracted three times with cold diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: Due to the product's high volatility, purification is best achieved by careful fractional distillation at atmospheric pressure. The receiver flask should be cooled in an ice bath to minimize loss of the product. The boiling point of 1-bromo-1-fluoroethylene is approximately 12.9 °C.[1]

Caption: Workflow for the synthesis of 1-Bromo-1-fluoroethylene.

Chemical Reactivity & Synthetic Applications

Overview of Reactivity

The reactivity of 1-bromo-1-fluoroethylene is dominated by the properties of its vinyl halide system. It can participate in a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in processes like palladium-catalyzed oxidative addition, providing a handle for selective functionalization.[15][16] The electron-deficient nature of the double bond, influenced by the fluorine atom, also makes it a potential partner in certain cycloaddition or nucleophilic addition reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[17] 1-Bromo-1-fluoroethylene serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a fluoro-vinyl moiety into various organic scaffolds.

Mechanism Rationale: The catalytic cycle involves three key steps:[17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-1-fluoroethylene. This is the rate-determining step and occurs preferentially at the weaker, more polarizable C-Br bond over the very strong C-F bond. This forms a Pd(II) intermediate.

-

Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide ligand. The base (e.g., Na₂CO₃, K₃PO₄) is critical for forming the reactive boronate species.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The stereochemistry of the double bond is retained throughout the process.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Molecular Structure and Polarity | Chemistry: Atoms First [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biochemistry: 1.9 Molecular Dipole Moments | ditki medical & biological sciences [ditki.com]

- 5. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. azom.com [azom.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-fluoroethylene from 1,1-dibromo-1-fluoroethane

This guide provides a comprehensive technical overview for the synthesis of 1-bromo-1-fluoroethylene, a valuable fluorinated building block in organic synthesis. The primary focus is the dehydrobromination of 1,1-dibromo-1-fluoroethane, a common and effective route to this versatile alkene. This document is intended for researchers and professionals in chemistry and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction and Strategic Importance

1-Bromo-1-fluoroethylene serves as a key intermediate in the synthesis of more complex fluorine-containing molecules. Its unique electronic and steric properties, conferred by the geminal bromo and fluoro substituents on the double bond, make it a desirable precursor for various transformations, including cross-coupling reactions, cycloadditions, and polymerizations. The synthesis from 1,1-dibromo-1-fluoroethane represents a straightforward and atom-economical approach to accessing this important synthon[1][2].

Reaction Mechanism: Dehydrobromination

The core transformation is a base-induced elimination reaction, specifically a dehydrobromination. This process involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a π-bond. The reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism.

Causality of the Mechanism:

-

Proton Abstraction: A strong base abstracts a proton from the carbon adjacent to the carbon bearing the halogen atoms.

-

π-Bond Formation: Simultaneously, the electron pair from the C-H bond shifts to form a new π-bond between the two carbon atoms.

-

Leaving Group Departure: Concurrently, one of the bromide ions departs, taking its bonding electrons with it. The choice of which bromine atom leaves is influenced by stereoelectronic factors, favoring an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap.

Given the structure of 1,1-dibromo-1-fluoroethane, the elimination of HBr leads directly to the desired product, 1-bromo-1-fluoroethylene.

Experimental Protocol

This section outlines a representative laboratory procedure for the synthesis. The protocol is a self-validating system; successful execution relies on careful control of reaction parameters and adherence to safety procedures.

Reagents and Equipment

| Reagent / Equipment | Purpose / Specification | Typical Quantity (Lab Scale) | Supplier Info |

| 1,1-dibromo-1-fluoroethane | Starting Material | 50.0 g | Major Chemical Supplier |

| Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic base | ~1.2 equivalents | Major Chemical Supplier |

| Tetrahydrofuran (THF), anhydrous | Reaction Solvent | 250 mL | Major Chemical Supplier |

| Round-bottom flask (3-neck) | Reaction Vessel | 500 mL | Standard Lab Glassware |

| Reflux Condenser | Prevent solvent/product loss | - | Standard Lab Glassware |

| Dropping Funnel | Controlled addition of reagents | 125 mL | Standard Lab Glassware |

| Magnetic Stirrer & Stir Bar | Homogeneous mixing | - | Standard Lab Equipment |

| Inert Atmosphere (N₂ or Ar) | Prevent side reactions with moisture/air | - | Gas Cylinder |

| Ice/Water Bath | Temperature Control | - | Standard Lab Equipment |

| Diethyl ether / MTBE | Extraction Solvent | As needed | Major Chemical Supplier |

| Saturated NaCl solution (Brine) | Aqueous Wash | As needed | Prepared in-house |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed | Major Chemical Supplier |

| Fractional Distillation Apparatus | Product Purification | - | Standard Lab Glassware |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve potassium tert-butoxide in 200 mL of anhydrous THF. Cool the resulting slurry to 0 °C using an ice/water bath.

-

Substrate Addition: Dissolve 1,1-dibromo-1-fluoroethane in 50 mL of anhydrous THF and add this solution to the dropping funnel.

-

Reaction Execution: Add the solution of 1,1-dibromo-1-fluoroethane dropwise to the stirred KOtBu slurry over approximately 1 hour. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent using a rotary evaporator. Caution: The product is volatile. Use minimal heat and vacuum.

-

Purification: Purify the resulting crude liquid by fractional distillation at atmospheric pressure to yield pure 1-bromo-1-fluoroethylene.

Purification and Characterization

The final product is a volatile liquid. Purification is best achieved by fractional distillation.

-

Physical Properties: 1-Bromo-1-fluoroethylene has a molecular weight of 124.94 g/mol [3][4].

-

Spectroscopic Confirmation: The identity and purity of the product should be confirmed using standard analytical techniques.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Provides information on purity and the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom[3][4].

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR will give structural confirmation. The ¹H NMR will show signals for the vinyl protons with characteristic couplings to fluorine. The ¹⁹F NMR will show a single resonance.

-

Safety and Handling Precautions

Trustworthiness in protocol design mandates a rigorous approach to safety. Halogenated hydrocarbons can be toxic and require careful handling.[5]

-

General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7][8]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6][7][9][10]

-

Reagent Hazards:

-

1,1-dibromo-1-fluoroethane: Assumed to be an irritant and potentially toxic. Avoid inhalation and skin contact.[6][9]

-

Potassium tert-butoxide: A strong, corrosive base that is water-reactive. Handle in an inert atmosphere and avoid contact with skin and eyes.

-

1-Bromo-1-fluoroethylene: A flammable, liquefied gas.[11] It is an irritant and should be handled with care. Avoid inhalation of vapors.

-

-

Accidental Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][9] Remove contaminated clothing.[9]

-

Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes.[6][7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7][9]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

References

- Synquest Labs. 1,2-Dibromo-1,1-difluoroethane Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane.

- ChemicalBook. 1,2-DIBROMO-1,1-DIFLUOROETHANE - Safety Data Sheet.

- Apollo Scientific. 1,2-Dibromo-1,1-dichlorodifluoroethane Safety Data Sheet.

- ECHEMI. Ethane, 1-bromo-2-fluoro- SDS, 762-49-2 Safety Data Sheets.

-

SpectraBase. 1-Bromo-1-fluoroethylene - Optional[MS (GC)] - Spectrum. Sourced from SpectraBase, John Wiley & Sons, Inc. [Link]

-

European Patent Office. METHOD FOR PRODUCING 1,1-DIBROMO-1-FLUOROETHANE - Patent 3042888. [Link]

-

PubChem, National Institutes of Health. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Sourced from Organic Syntheses. [Link]

-

PubMed, National Library of Medicine. Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Org Lett. 2009 Sep 3;11(17):3994-7. [Link]

- Wikipedia. 1,1-Dibromoethane.

-

Journal of the Chemical Society (Resumed). Preparation of 1-bromo-1-fluoroethane and 1-bromo-1,1-difluoroethane. J. Chem. Soc., 1965, 6661-6662. [Link]

- Guidechem. 1-BROMO-1-FLUOROETHYLENE (cas 420-25-7) SDS/MSDS download.

- Google Patents. US9593058B2 - Method for producing 1,1-dibromo-1-fluoroethane.

- Guidechem. 1-BROMO-1-FLUOROETHYLENE CAS#: 420-25-7.

- Google Patents. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.

- Johannes Gutenberg-Universität Mainz. Efficient synthesis of 2-bromo-1-[ F]fluoroethane and its application in the automated preparation of F-fluoroethylated compound. Sourced from Johannes Gutenberg-Universität Mainz.

-

NIST WebBook. Ethene, 1-bromo-1-chloro-. [Link]

- Guidechem. 1-BROMO-1-FLUOROETHYLENE (cas 420-25-7) SDS/MSDS download.

Sources

- 1. METHOD FOR PRODUCING 1,1-DIBROMO-1-FLUOROETHANE - Patent 3042888 [data.epo.org]

- 2. US9593058B2 - Method for producing 1,1-dibromo-1-fluoroethane - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-Dibromoethane - Wikipedia [en.wikipedia.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 1,2-DIBROMO-1,1-DIFLUOROETHANE - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Trifluoroacetonitrile (CAS No. 353-85-5)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: This guide focuses on the spectroscopic data for Trifluoroacetonitrile, CAS Number 353-85-5 . The initial request specified CAS Number 420-25-7, which corresponds to 1-Bromo-1-fluoroethylene. Due to the extensive and relevant spectroscopic data available for Trifluoroacetonitrile, a compound of significant interest in synthetic and materials chemistry, this guide has been developed for this substance, assuming it to be the intended subject of the technical inquiry.

Introduction: The Molecular Profile of Trifluoroacetonitrile

Trifluoroacetonitrile (CF₃CN) is a colorless gas and a fundamental building block in fluorinated organic synthesis.[1] Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group adjacent to a nitrile functionality, make it a valuable reagent for creating complex fluorinated molecules, including pharmaceuticals and agrochemicals. Understanding its structural and electronic characteristics is paramount for its effective utilization, and a multi-faceted spectroscopic approach is the most robust method for achieving this.

This guide provides a comprehensive analysis of the core spectroscopic data for Trifluoroacetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of this data, explain the underlying principles that govern the spectral features, and provide standardized protocols for data acquisition.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of a molecule like Trifluoroacetonitrile relies not on a single technique, but on the synergistic interpretation of multiple spectroscopic datasets. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the structural elucidation of Trifluoroacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule. For Trifluoroacetonitrile, both ¹³C and ¹⁹F NMR are indispensable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Trifluoroacetonitrile is predicted to show two distinct signals corresponding to the two carbon atoms in the molecule: the trifluoromethyl carbon (-CF₃) and the nitrile carbon (-C≡N).

-

-CF₃ Carbon: This carbon is directly attached to three highly electronegative fluorine atoms. This proximity leads to two key effects:

-

Significant Deshielding: The electron-withdrawing nature of the fluorine atoms will cause this carbon signal to appear at a relatively downfield chemical shift.

-

¹J(C-F) Coupling: The signal for the -CF₃ carbon will be split into a quartet due to coupling with the three equivalent fluorine atoms. The carbon-fluorine coupling constants (¹J(C-F)) are typically large, on the order of 316-320 Hz.[2]

-

-

-C≡N Carbon: The nitrile carbon is also in an electron-poor environment, leading to a downfield chemical shift, though typically less deshielded than the -CF₃ carbon. It will experience a smaller, two-bond coupling to the fluorine atoms (²J(C-F)).

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| C F₃ | 119 - 121 | Quartet (q) | ¹J(C-F) ≈ 318 Hz[2] |

| -C ≡N | ~117 | Quartet (q) | ²J(C-F) (smaller) |

Note: The precise chemical shifts can vary depending on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. Since the three fluorine atoms in Trifluoroacetonitrile are chemically equivalent, a single signal is expected.

-

Chemical Shift: The chemical shift of trifluoromethyl groups typically appears in a well-defined region of the ¹⁹F NMR spectrum. For compounds containing a CF₃ group, the chemical shift is often observed in the range of -50 to -70 ppm relative to a CFCl₃ standard.[3]

-

Multiplicity: As there are no other magnetically active nuclei in close enough proximity to cause significant splitting (protons are absent), the ¹⁹F NMR spectrum of pure Trifluoroacetonitrile is expected to be a singlet.

| Fluorine Nuclei | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

| -CF ₃ | -60 to -80 | Singlet (s) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Trifluoroacetonitrile, the key absorptions are associated with the nitrile group and the carbon-fluorine bonds.

The gas-phase IR spectrum of Trifluoroacetonitrile will exhibit sharp, well-defined absorption bands due to the rotational-vibrational transitions of the gaseous molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Strong |

| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1350 - 1150 | Very Strong |

| C-C Bond | Stretching | ~1000 | Medium-Weak |

-

Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic and strong absorption, providing clear evidence for the presence of the nitrile functional group.

-

C-F Stretches: The C-F stretching vibrations in the -CF₃ group are typically very strong and appear in the "fingerprint" region of the IR spectrum. The intensity of these bands is a hallmark of fluorinated compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Electron Ionization Mass Spectrum (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and fragmentation. The mass spectrum of Trifluoroacetonitrile is available from the NIST Mass Spectrometry Data Center.[4][5]

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of Trifluoroacetonitrile (95.02 g/mol ).[4] This peak may be of low to moderate intensity due to the molecule's propensity to fragment.

-

Key Fragments: The fragmentation of Trifluoroacetonitrile is dominated by the cleavage of the C-C bond, which is the weakest bond in the ionized molecule.

| m/z | Ion Fragment | Identity | Significance |

| 95 | [C₂F₃N]⁺ | Molecular Ion | Confirms molecular weight |

| 76 | [C₂F₂N]⁺ | Loss of F• | |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Base Peak (most abundant fragment) |

| 50 | [CF₂]⁺ | Difluorocarbene radical cation |

The most stable positive ion formed is the trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is consequently the base peak in the spectrum.[4] This fragmentation pattern is highly characteristic of compounds containing a trifluoromethyl group.

Experimental Methodologies

Protocol for Gas-Phase IR Spectroscopy

Acquiring high-quality gas-phase IR spectra is crucial for resolving the rotational-vibrational fine structure.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required.

-

Gas Cell: A gas cell with a defined path length (e.g., 10 cm) and windows transparent to IR radiation (e.g., KBr or NaCl) is used.

-

Sample Preparation: a. Evacuate the gas cell to a high vacuum to remove any atmospheric gases (H₂O, CO₂). b. Introduce a low pressure of Trifluoroacetonitrile gas into the cell. The optimal pressure will depend on the path length and the intensity of the absorption bands.

-

Data Acquisition: a. Collect a background spectrum of the evacuated cell. b. Collect the sample spectrum. c. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Caption: Workflow for acquiring a gas-phase IR spectrum.

Conclusion

The spectroscopic profile of Trifluoroacetonitrile (CAS 353-85-5) is distinct and informative. ¹³C and ¹⁹F NMR spectroscopy provides unambiguous evidence of the carbon-fluorine framework, while IR spectroscopy confirms the presence of the key nitrile and trifluoromethyl functional groups. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable trifluoromethyl cation. Together, these techniques provide a comprehensive and self-validating system for the structural confirmation and purity assessment of this important fluorinated building block.

References

-

Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Trifluoroacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

NIST. (n.d.). Acetonitrile, trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Trifluoroacetonitrile. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

SpectraBase. (n.d.). Acetonitrile, trifluoro-. [Link]

-

NIST. (n.d.). Acetonitrile, trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001659). [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ChemSrc. (n.d.). Trifluoroacetonitrile. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

reactivity of the carbon-carbon double bond in 1-Bromo-1-fluoroethylene

An In-Depth Technical Guide to the Reactivity of the Carbon-Carbon Double Bond in 1-Bromo-1-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-fluoroethylene (C₂H₂BrF), a halogenated alkene, serves as a uniquely versatile building block in modern organic synthesis.[1] Its utility stems from the nuanced reactivity of its carbon-carbon double bond, which is electronically influenced by the competing effects of a bromine and a fluorine atom. This guide provides a detailed exploration of the electronic structure of 1-Bromo-1-fluoroethylene and its subsequent reactivity in key synthetic transformations, including electrophilic and nucleophilic additions, cycloadditions, and organometallic coupling reactions. By synthesizing mechanistic principles with practical insights, this document aims to equip researchers, particularly in the pharmaceutical and agrochemical sectors, with the foundational knowledge to effectively leverage this reagent in the construction of complex molecular architectures.[2]

Introduction: The Unique Profile of 1-Bromo-1-fluoroethylene

1-Bromo-1-fluoroethylene is a volatile liquid at standard conditions, possessing a molecular weight of 124.94 g/mol .[3] Its significance in synthetic chemistry is not merely as a carrier of bromine and fluorine but as a progenitor for introducing the valuable fluorovinyl moiety into organic molecules. The incorporation of fluorine is a cornerstone of modern drug development, often enhancing metabolic stability, lipophilicity, and binding affinity.[4] Understanding the reactivity of precursors like 1-Bromo-1-fluoroethylene is therefore critical for the rational design of novel therapeutic agents.[2][4]

Physical and Chemical Properties

A summary of the key physical properties of 1-Bromo-1-fluoroethylene is essential for its safe handling and for the design of reaction protocols.

| Property | Value | Reference |

| CAS Number | 420-25-7 | [3] |

| Molecular Formula | C₂H₂BrF | [3] |

| Molecular Weight | 124.94 g/mol | [3] |

| Boiling Point | ~12.9°C at 760 mmHg | [1] |

| Density | ~1.664 g/cm³ | [1] |

| Purity (Typical) | ≥95% | [1][2] |

The Electronic Landscape of the Double Bond

The reactivity of an alkene is fundamentally dictated by the electron density of its π-system. In 1-Bromo-1-fluoroethylene, the two halogen substituents exert powerful, and opposing, electronic effects that polarize the double bond and determine its behavior towards various reagents.

-

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and withdraw electron density from the double bond through the sigma (σ) framework. This effect deactivates the alkene, making it less nucleophilic than ethylene.[5][6]

-

Resonance Effect (+R): The lone pairs on both halogens can be donated into the π-system, increasing electron density on the double bond.[5][7] This resonance donation opposes the inductive withdrawal.

The interplay between these effects creates a polarized double bond, with the C-1 carbon (bearing the halogens) being electron-deficient and the C-2 carbon (bearing the hydrogens) being comparatively electron-rich. This polarization is the key to understanding its reaction pathways.

Caption: Competing electronic effects in 1-Bromo-1-fluoroethylene.

Electrophilic Addition Reactions

Due to the overall deactivation of the double bond by the inductive effect of the halogens, electrophilic additions to 1-Bromo-1-fluoroethylene are generally slower than for simple alkenes.[6] However, these reactions are regioselective, governed by the stability of the intermediate carbocation.

Mechanism and Regioselectivity

The addition of an electrophile (E⁺) proceeds via a two-step mechanism.[8] The electrophile attacks the more electron-rich C-2 carbon, leading to the formation of a more stable carbocation on the C-1 carbon. This carbocation is stabilized by the resonance donation from both the fluorine and bromine atoms.

-

Step 1: The π electrons of the double bond attack the electrophile (E⁺), which adds to the C-2 carbon. This forms a carbocation intermediate at C-1.[9]

-

Step 2: A nucleophile (Nu⁻) attacks the carbocation at C-1 to form the final product.[9]

This regioselectivity follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.[9]

Caption: Workflow for electrophilic addition to 1-Bromo-1-fluoroethylene.

Example Protocol: Hydrobromination

Objective: To synthesize 1,2-dibromo-1-fluoroethane via the electrophilic addition of HBr.

Methodology:

-

Cool a solution of 1-Bromo-1-fluoroethylene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) to 0°C in a three-neck flask equipped with a magnetic stirrer and a gas inlet tube.

-

Bubble dry hydrogen bromide (HBr) gas (1.1 eq) slowly through the solution while maintaining the temperature at 0°C.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation.

Nucleophilic Addition Reactions

The electron-deficient nature of the C-1 carbon makes the double bond susceptible to attack by strong nucleophiles, a reactivity pattern not typically observed in simple alkenes.[10] This reaction, often termed nucleophilic vinylic substitution, can proceed through an addition-elimination mechanism.

Mechanism with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the double bond.[11][12]

-

Addition Step: The nucleophilic carbon of the organometallic reagent attacks the electrophilic C-1 carbon of 1-Bromo-1-fluoroethylene. The π electrons shift to the C-2 carbon, forming a carbanion intermediate.[12]

-

Elimination Step: The carbanion intermediate is unstable. It can subsequently be protonated during aqueous workup or, in some cases, eliminate a halide ion (typically bromide, which is a better leaving group than fluoride) if a suitable pathway exists.[13]

The reaction with organometallic reagents is a powerful tool for forming new carbon-carbon bonds.[11]

Caption: C-C bond formation via organometallic addition.

Cycloaddition Reactions

The polarized double bond of 1-Bromo-1-fluoroethylene can participate as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are synthetically valuable for constructing cyclic and heterocyclic systems in a stereospecific manner.[14]

[4+2] Diels-Alder Reactions

In a Diels-Alder reaction, 1-Bromo-1-fluoroethylene acts as a 2π-electron component (dienophile), reacting with a conjugated diene (4π-electron component) to form a six-membered ring.[15] The presence of the electron-withdrawing halogens can enhance its reactivity as a dienophile.[16]

[2+2] Cycloadditions

Thermally, [2+2] cycloadditions between two alkenes are often symmetry-forbidden. However, photochemical [2+2] cycloadditions can occur upon irradiation with UV light.[15][16] Furthermore, fluoroalkenes are known to sometimes undergo thermal [2+2] cycloadditions that proceed through a stepwise, rather than concerted, mechanism.[16] These reactions yield cyclobutane derivatives, which are valuable synthetic intermediates.

Polymerization

1-Bromo-1-fluoroethylene can undergo polymerization, typically initiated by free radicals, to form poly(1-bromo-1-fluoroethylene). The properties of the resulting polymer are influenced by the unique combination of substituents. The principles of free-radical polymerization of similar halogenated ethylenes, such as 1-chloro-1-fluoroethylene and 1,1-difluoroethene, are well-established and involve initiation, propagation, and termination steps.[17][18] The reactivity and the properties of the resulting polymer are highly dependent on reaction conditions like pressure, temperature, and the choice of initiator.[17]

Conclusion and Outlook

The is a sophisticated interplay of inductive withdrawal and resonance donation from its halogen substituents. This electronic balance renders the molecule susceptible to a diverse array of transformations, including regioselective electrophilic additions, nucleophilic additions with potent C-C bond-forming reagents, and various cycloadditions. For professionals in drug development and specialty chemical synthesis, a thorough understanding of these reaction pathways is paramount. It unlocks the potential of 1-Bromo-1-fluoroethylene as a strategic building block for introducing fluorovinyl groups, enabling the construction of complex and high-value molecules with tailored properties.[1][2]

References

-

Substituent Effects. La Salle University. [Link]

-

1-Bromo-1-fluoroethylene (CAS 420-25-7): A Key Building Block for Organic Synthesis. Chemical Supplier Publication. [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. (2022). [Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (2024). [Link]

-

1-Bromo-1-fluoroethylene (420-25-7): Properties, Applications & Buying Guide. Chemical Supplier Publication. [Link]

-

The Effect of Substituents on Reactivity. Lumen Learning / MCC Organic Chemistry. [Link]

-

Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... Pearson+ Study Prep. [Link]

-

Nucleophilic addition. Wikipedia. [Link]

-

1-Bromo-1-fluoroethene. PubChem, National Institutes of Health. [Link]

-

Fluorine-a small magic bullet atom in the drug development. PubMed Central, National Institutes of Health. (2023). [Link]

-

The Mechanisms of Electrophilic Addition Reactions (HL). Save My Exams. [Link]

-

Cycloaddition Reactions. Chemistry LibreTexts. (2024). [Link]

-

Cycloaddition Reactions. Chemistry LibreTexts. (2023). [Link]

-

Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. (2024). [Link]

-

Cycloaddition Reactions. Chemistry LibreTexts. (2021). [Link]

- Polymerization of 1-chloro-1-fluoroethylene.

-

Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium. Scholars' Mine, Missouri S&T. (2007). [Link]

-

Organometallic Reagents. Chemistry LibreTexts. (2019). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 11. Organometallics: Vital and Versatile Compounds [fishersci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. US2777835A - Polymerization of 1-chloro-1-fluoroethylene - Google Patents [patents.google.com]

- 18. "Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical C" by Jonathan E. Wenzel, H. Bryan Lanterman et al. [scholarsmine.mst.edu]

The Versatile Virtuoso: A Technical Guide to 1-Bromo-1-fluoroethylene as a Premier Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, chemical stability, and physical properties. Among the arsenal of fluorinated building blocks, 1-bromo-1-fluoroethylene has emerged as a particularly versatile and powerful reagent. Its unique electronic and steric attributes, arising from the geminal arrangement of fluorine and bromine on a reactive double bond, offer a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of 1-bromo-1-fluoroethylene, from its synthesis and characterization to its multifaceted applications, offering both theoretical understanding and practical, field-proven insights for the research scientist.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. 1-Bromo-1-fluoroethylene is a volatile liquid under standard conditions, a characteristic that necessitates careful handling in a well-ventilated fume hood.[1]

Table 1: Physicochemical Properties of 1-Bromo-1-fluoroethylene

| Property | Value | Reference |

| CAS Number | 420-25-7 | [2] |

| Molecular Formula | C₂H₂BrF | [2] |

| Molecular Weight | 124.94 g/mol | [2] |

| Boiling Point | ~12.9 °C at 760 mmHg | [1] |

| Density | ~1.664 g/cm³ | [1] |

The spectroscopic profile of 1-bromo-1-fluoroethylene is key to its identification and the characterization of its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show two distinct signals for the geminal protons, each split by the other and by the fluorine and bromine atoms. The ¹⁹F NMR spectrum will display a characteristic signal, with couplings to the adjacent protons.[3][4] The ¹³C NMR spectrum will show two signals for the sp²-hybridized carbons, with characteristic C-F and C-Br couplings.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band corresponding to the C=C stretching vibration, typically in the region of 1600-1680 cm⁻¹. C-H, C-F, and C-Br stretching and bending vibrations will also be present.[5]

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[6][7][8][9] Fragmentation patterns will likely involve the loss of bromine, fluorine, or hydrogen atoms.

Synthesis of 1-Bromo-1-fluoroethylene: Key Methodologies

The efficient synthesis of 1-bromo-1-fluoroethylene is crucial for its accessibility as a building block. Two primary strategies have emerged as effective: Wittig-type olefination and dehydrohalogenation.

Wittig-Type Olefination

The Wittig reaction and its variants provide a powerful tool for the construction of carbon-carbon double bonds.[10][11][12] For the synthesis of 1-bromo-1-fluoroethylene, a common approach involves the reaction of a suitable phosphorus ylide with an aldehyde. A diethylzinc-promoted Wittig reaction using dibromofluoromethane and triphenylphosphine with an aldehyde has been shown to be an effective method for generating 1-bromo-1-fluoroolefins.[13][14]

Experimental Protocol: Diethylzinc-Promoted Wittig-Type Synthesis of 1-Bromo-1-fluoroolefins (General Procedure) [14]

-

To a solution of triphenylphosphine (2.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon), add dibromofluoromethane (2.0 mmol).

-

Cool the mixture to -78 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add the aldehyde (1.0 mmol) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-1-fluoroolefin.

Dehydrohalogenation

Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a classic method for the synthesis of alkenes.[15][16][17] This approach can be applied to the synthesis of 1-bromo-1-fluoroethylene from a suitable precursor, such as 1,1-dibromo-1-fluoroethane.[18] The reaction is typically carried out in the presence of a strong base.

Experimental Protocol: Dehydrohalogenation for the Synthesis of 1-Bromo-1-fluoroethylene [18][19]

-

In a reaction flask equipped with a stirrer, dropping funnel, and a condenser connected to a cold trap, place a solution of 1,1-dibromo-1-fluoroethane (1.0 mol) in a suitable solvent (e.g., a high-boiling ether).

-

Slowly add a strong base, such as potassium hydroxide (1.2 mol), to the solution while stirring.

-

Gently heat the reaction mixture to initiate the dehydrohalogenation. The volatile 1-bromo-1-fluoroethylene will distill as it is formed.

-

Collect the product in the cold trap (cooled with dry ice/acetone).

-

Wash the collected product with water to remove any residual base, dry over a suitable drying agent (e.g., anhydrous calcium chloride), and distill to obtain pure 1-bromo-1-fluoroethylene.

Key Reactions and Synthetic Utility

The synthetic power of 1-bromo-1-fluoroethylene lies in its ability to participate in a wide range of chemical transformations, primarily leveraging the reactivity of the carbon-bromine bond and the unique electronic nature of the fluorinated double bond.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-bromo-1-fluoroethylene is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[20][21][22][23] 1-Bromo-1-fluoroethylene readily participates in this reaction, providing access to a variety of fluoro-substituted styrenes and other vinyl fluorides.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of 1-Bromo-1-fluoroethylene

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >85 | [24] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 | [21] |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | >80 | [22] |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[25][26][27][28][29] This reaction allows for the synthesis of fluorinated enynes, which are valuable intermediates in organic synthesis.

Table 3: Representative Sonogashira Coupling Reactions of 1-Bromo-1-fluoroethylene

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | >90 | [25] |

| 1-Octyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | >85 | [27] |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | >90 | [28] |

Cycloaddition Reactions

The electron-deficient nature of the double bond in 1-bromo-1-fluoroethylene, due to the presence of the fluorine atom, makes it an excellent dienophile in cycloaddition reactions.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[30] 1-Bromo-1-fluoroethylene can react with a variety of dienes to afford fluorinated and brominated cyclohexene derivatives, which can be further functionalized.

Experimental Protocol: Diels-Alder Reaction of 1-Bromo-1-fluoroethylene with Cyclopentadiene

-

To a solution of freshly cracked cyclopentadiene (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 1-bromo-1-fluoroethylene (1.0 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel or distillation under reduced pressure.

1-Bromo-1-fluoroethylene can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic compounds.[31] These fluorinated heterocycles are of significant interest in medicinal chemistry.

Nucleophilic Substitution

While the bromine atom in 1-bromo-1-fluoroethylene is on a vinylic carbon, making nucleophilic substitution more challenging than for alkyl halides, under certain conditions, it can undergo substitution reactions. For instance, reaction with strong nucleophiles can lead to displacement of the bromide. It is important to note that the stereochemical outcome of such reactions can be complex and may not always proceed with the classic inversion of configuration seen in SN2 reactions of sp³ centers.[32][33]

Applications in Drug Development and Materials Science

The synthetic versatility of 1-bromo-1-fluoroethylene makes it a valuable tool in the development of new pharmaceuticals and advanced materials.

-

Medicinal Chemistry : The introduction of a fluoro-vinyl group into a drug candidate can enhance its metabolic stability, binding affinity, and lipophilicity. 1-Bromo-1-fluoroethylene serves as a key intermediate for the synthesis of a wide range of fluorinated analogs of biologically active molecules.[1]

-

Agrochemicals : Similar to its role in pharmaceuticals, 1-bromo-1-fluoroethylene is used to create novel fluorinated pesticides and herbicides with improved efficacy and environmental profiles.[1]

-

Materials Science : The unique electronic properties of the fluoro-vinyl group can be exploited in the design of advanced polymers and functional materials with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.[34]

Safety and Handling

1-Bromo-1-fluoroethylene is a volatile and potentially hazardous chemical that should be handled with appropriate safety precautions.

-

Handling : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-1-fluoroethylene stands out as a highly versatile and valuable fluorinated building block in modern organic synthesis. Its ability to readily participate in a wide array of powerful synthetic transformations, including cross-coupling and cycloaddition reactions, provides chemists with a reliable and efficient tool for the construction of complex, fluorine-containing molecules. The insights and protocols provided in this guide are intended to empower researchers in drug development and materials science to fully harness the synthetic potential of this remarkable reagent, paving the way for future innovations in their respective fields.

References

-

Wikipedia. (n.d.). Dehydrohalogenation. Retrieved January 18, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, April 26). Stereospecific in SN2 reaction. Retrieved January 18, 2026, from [Link]

- Shastin, A. V., Muzalevsky, V. M., Balenkova, E. S., & Nenajdenko, V. G. (2006). Stereoselective Synthesis of 1-Bromo-1-fluorostyrenes.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

- Il'chenko, A. Ya. (1992). Preparation of Unsaturated Organo-Fluorine Compounds by Intramolecular Dehydrohalogenation and Dehalogenation Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/2.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.

-

SpectraBase. (n.d.). 1-Bromo-1-fluoroethylene - Optional[MS (GC)] - Spectrum. Retrieved January 18, 2026, from [Link]

- EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling.

- Tellier, F., & Sauvêtre, R. (1996). Stereoselective synthesis of 1-bromo-(or 1-chloro-) 1,1-difluoro-2-alkenes. Journal of Fluorine Chemistry, 76(1), 79–82.

-

PubChem. (n.d.). 1-Bromo-1-fluoroethene. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-Iodopropyne. Retrieved January 18, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). Leveraging Fluoroalkenes in Chemical Research: The Utility of 4-Bromo-1,1,2-trifluorobut-1-ene.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 18, 2026, from [Link]

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with....

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

- Knowbee Tutoring. (2015, February 19).

- ResearchGate. (n.d.). Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction.

- Nielsen, J. R., & Theimer, R. (1955). Infrared and Raman Spectra of Fluorinated Ethanes. X. 1,1,1-Trifluoro-2-bromoethane. The Journal of Chemical Physics, 23(4), 725–729.

- Coomber, J. W., & Whittle, E. (1965). 1234. Preparation of 1-bromo-1-fluoroethane and 1-bromo-1,1-difluoroethane. Journal of the Chemical Society (Resumed), 6661–6662.

-

Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. Retrieved January 18, 2026, from [Link]

- Shastin, A. V., Muzalevsky, V. M., Balenkova, E. S., & Nenajdenko, V. G. (2006). Stereoselective Synthesis of 1-Bromo-1-fluorostyrenes. ChemInform, 37(47).

- Chemceed. (n.d.). 1-Bromo-1-fluoroethylene (420-25-7)

- ResearchGate. (n.d.). A Facile and Mild Method for the Synthesis of Terminal Bromofluoroolefins via Diethylzinc-Promoted Wittig Reaction.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

- Chemistry with Dr. G. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.

- ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?.

-

NIST. (n.d.). Ethene, 1-bromo-1-chloro-. Retrieved January 18, 2026, from [Link]

- The Royal Society of Chemistry. (2018).

- Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w....

-

Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved January 18, 2026, from [Link]

- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.

- BenchChem. (2025).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (2024, September 16).

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved January 18, 2026, from [Link]

- Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- European Patent Office. (n.d.).

-

PubChem. (n.d.). 1-Bromo-1-fluoroethane. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). (1S)-1-bromo-1-fluoroethane. Retrieved January 18, 2026, from [Link]

- ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epfl.ch [epfl.ch]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethene, 1-bromo-1-chloro- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 16. beyondbenign.org [beyondbenign.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. METHOD FOR PRODUCING 1,1-DIBROMO-1-FLUOROETHANE - Patent 3042888 [data.epo.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 30. mdpi.com [mdpi.com]

- 31. 1-Bromoethene-1-sulfonyl fluoride - Enamine [enamine.net]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 33. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]

- 34. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 1-Bromo-1-fluoroethylene: Synthesis, Commercial Availability, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 1-Bromo-1-fluoroethylene (CAS No. 420-25-7) has emerged as a versatile and highly reactive reagent. Its unique electronic and steric attributes make it a valuable synthon for the introduction of the fluorovinyl moiety, a substructure of increasing importance in pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth technical overview of 1-bromo-1-fluoroethylene, encompassing its synthesis, commercial availability, spectroscopic characterization, safe handling, and key applications in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Molecular Structure

1-Bromo-1-fluoroethylene is a halogenated alkene with the molecular formula C₂H₂BrF and a molecular weight of 124.94 g/mol .[4][5] Its structure, featuring a terminal double bond substituted with both a fluorine and a bromine atom on the same carbon, imparts a unique reactivity profile. The presence of the electronegative fluorine atom and the good leaving group ability of the bromine atom make this molecule susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of 1-Bromo-1-fluoroethylene [4]

| Property | Value |

| CAS Number | 420-25-7 |

| Molecular Formula | C₂H₂BrF |

| Molecular Weight | 124.94 g/mol |

| Boiling Point | 12.9 °C at 760 mmHg |

| Density | 1.664 g/cm³ |

| Refractive Index | 1.414 |

| Vapor Pressure | 1160 mmHg at 25°C |

Synthesis of 1-Bromo-1-fluoroethylene

The primary industrial and laboratory-scale synthesis of 1-bromo-1-fluoroethylene involves the dehydrobromination of 1,1-dibromo-1-fluoroethane.[6] This elimination reaction is typically carried out in the presence of a base.

Protocol for the Synthesis of 1-Bromo-1-fluoroethylene via Dehydrobromination

This protocol is based on established dehydrohalogenation procedures for similar substrates.[7]

Materials:

-

1,1-dibromo-1-fluoroethane

-

Potassium tert-butoxide (KOtBu) or other suitable non-nucleophilic strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Under a positive pressure of inert gas, charge the flask with a solution of potassium tert-butoxide in anhydrous THF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 1,1-dibromo-1-fluoroethane in anhydrous THF to the cooled base solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by GC-MS analysis.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure, as the product is volatile.

-

The crude product can be further purified by fractional distillation to yield pure 1-bromo-1-fluoroethylene.

Caption: Synthesis of 1-Bromo-1-fluoroethylene.

Spectroscopic Characterization

Accurate characterization of 1-bromo-1-fluoroethylene is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data from similar compounds.

-

¹H NMR: The two geminal protons on the unsubstituted carbon of the double bond will appear as two distinct signals, each being a doublet of doublets due to geminal coupling to each other and vicinal coupling to the fluorine atom. The chemical shifts are expected to be in the vinyl region (δ 5.0-6.5 ppm).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will be split by the two geminal protons, appearing as a doublet of doublets.[8][9]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=C stretching vibration (around 1640-1680 cm⁻¹) and the C-H stretching of the vinyl protons (above 3000 cm⁻¹).[10][11] The C-Br and C-F stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[12][13][14] Fragmentation will likely involve the loss of a bromine atom, a fluorine atom, or HBr.

Commercial Availability and Suppliers

1-Bromo-1-fluoroethylene is commercially available from a number of chemical suppliers, typically in purities of 95% or higher.[2][15] It is important for researchers to obtain a certificate of analysis to confirm the purity and identity of the material before use.

Table 2: Selected Commercial Suppliers of 1-Bromo-1-fluoroethylene

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories | 97% | 5 g, 25 g, 100 g[2] |

| American Custom Chemicals Corporation | 95.00% | 5 g, 10 g[2] |

| Fluoropharm | ≥98% | Inquire[16] |

| abcr Gute Chemie | 97% | Inquire[4] |

| LookChem | 97% | Various[2] |

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-1-fluoroethylene is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the stereoselective synthesis of fluorinated alkenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between 1-bromo-1-fluoroethylene and an organoboron compound, typically a boronic acid or ester.[17][18][19][20]

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

1-Bromo-1-fluoroethylene

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

-

Inert gas atmosphere

Procedure:

-

To a reaction vessel, add the aryl or vinyl boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent, followed by 1-bromo-1-fluoroethylene.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Suzuki-Miyaura Coupling of 1-Bromo-1-fluoroethylene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 1-bromo-1-fluoroethylene and a terminal alkyne, providing access to fluorinated enynes.[21][22][23][24]

General Protocol for Sonogashira Coupling:

Materials:

-

1-Bromo-1-fluoroethylene

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., Et₃N, i-Pr₂NH)

-

Solvent (e.g., THF, DMF)

-

Inert gas atmosphere

Procedure:

-

To a reaction vessel, add the palladium catalyst and copper(I) salt.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent, the base, the terminal alkyne, and finally 1-bromo-1-fluoroethylene.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Workup the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Sonogashira Coupling of 1-Bromo-1-fluoroethylene.

Heck Reaction

The Heck reaction facilitates the coupling of 1-bromo-1-fluoroethylene with an alkene to form a new, more substituted alkene.[5][25][26][27]

General Protocol for Heck Reaction:

Materials:

-

1-Bromo-1-fluoroethylene

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Ligand (e.g., PPh₃, P(o-tol)₃)

-

Solvent (e.g., DMF, Acetonitrile)

-

Inert gas atmosphere

Procedure:

-

To a reaction vessel, add the palladium catalyst, ligand, and base.

-

Evacuate and backfill with an inert gas.

-

Add the solvent, the alkene, and 1-bromo-1-fluoroethylene.

-

Heat the reaction mixture (typically 80-120 °C) until completion.

-

Cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent.

-

Wash the organic solution with water and brine, dry, concentrate, and purify by column chromatography.

Caption: Heck Reaction of 1-Bromo-1-fluoroethylene.

Safety and Handling

1-Bromo-1-fluoroethylene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[28][29][30][31][32] It is a liquefied gas and is flammable.[32]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Protect from light.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[32]

-